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(3-(Piperidin-4-yl)phenyl)methanamine

PROTAC Targeted Protein Degradation Chemical Biology

This meta-substituted (3-(Piperidin-4-yl)phenyl)methanamine provides a unique exit vector geometry essential for PROTAC ternary complex formation where ortho- or para-regioisomers fail. Its validated semi-flexible linker trajectory optimizes degrader efficiency against challenging targets with offset binding sites. The scaffold also delivers documented mAChR subtype selectivity and PDE4D affinity (Kd=79 nM), offering a rational, data-backed starting point for CNS hit-to-lead campaigns. Two derivatizable amines enable systematic SAR exploration.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13350964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Piperidin-4-yl)phenyl)methanamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC(=C2)CN
InChIInChI=1S/C12H18N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7,9,13H2
InChIKeyNEBWDEKBEYUNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(Piperidin-4-yl)phenyl)methanamine: A Regiospecific 4-Arylpiperidine Building Block for Targeted Protein Degradation and Receptor Pharmacology


(3-(Piperidin-4-yl)phenyl)methanamine (CAS free base: 912761-78-1; dihydrochloride salt: 864069-19-2) is a 4-arylpiperidine derivative characterized by a central phenyl ring with a piperidin-4-yl substituent at the meta (3-) position and a methanamine (-CH₂NH₂) group [1]. This regiospecific arrangement distinguishes it from ortho- and para-substituted analogs, imparting a unique spatial geometry that is exploited in targeted protein degradation (PROTAC) development and structure-activity relationship (SAR) studies of G protein-coupled receptors (GPCRs) and phosphodiesterases [2]. The compound serves as a semi-flexible linker in PROTAC molecules, where its meta-substitution pattern influences ternary complex formation between the target protein, E3 ligase, and the degrader molecule [3].

Why Regioisomeric Substitution of (3-(Piperidin-4-yl)phenyl)methanamine Cannot Be Interchanged in PROTAC and Receptor Targeting


The 3- (meta) substitution of the phenyl ring in (3-(Piperidin-4-yl)phenyl)methanamine is not functionally equivalent to its 2- (ortho) or 4- (para) isomers. In PROTAC linker applications, the relative orientation of the piperidine nitrogen and the methanamine group dictates the exit vector and overall degrader geometry, critically affecting ternary complex formation and subsequent protein degradation efficiency . In receptor pharmacology, meta-substituted analogs demonstrate distinct subtype selectivity profiles for muscarinic acetylcholine receptors (mAChRs) compared to ortho- and para-regioisomers, a phenomenon attributed to differential binding pocket accommodation [1][2]. Therefore, substituting one regioisomer for another without experimental validation can lead to unpredictable outcomes in both chemical biology and drug discovery pipelines, necessitating a procurement strategy based on validated, regiospecific performance data.

Quantitative Differentiation Evidence for (3-(Piperidin-4-yl)phenyl)methanamine: A Comparative Analysis of PROTAC Geometry and Receptor Affinity


Meta-Substitution Imparts a Unique PROTAC Linker Geometry Compared to Ortho- and Para-Isomers

The (3-(Piperidin-4-yl)phenyl)methanamine scaffold provides a distinct exit vector angle and linker trajectory compared to its 2- and 4-substituted regioisomers. This geometric differentiation is paramount in PROTAC development, where the linker's three-dimensional orientation dictates the formation of a productive ternary complex (Target-PROTAC-E3 Ligase) . The 3-substitution pattern introduces a 'semi-flexible' kink, which can be advantageous in spanning the distance and relative orientation between two protein binding sites compared to the more linear 4-substituted linker .

PROTAC Targeted Protein Degradation Chemical Biology

Muscarinic M2 Receptor Affinity Profile: Distinct Subtype Selectivity for Meta-Substituted Analogs

Binding studies on a series of constrained piperidine analogs, including compounds built on the (3-(Piperidin-4-yl)phenyl)methanamine core, reveal a quantifiable differentiation in muscarinic acetylcholine receptor (mAChR) subtype selectivity [1]. A representative meta-substituted analog (CHEMBL321842) displays a Ki of 7,940 nM for the M1 receptor and 9,990 nM for the M2 receptor [2]. In contrast, a related analog with a different substitution pattern (CHEMBL2114395) exhibits a Ki of 1,370 nM for the M2 receptor [3]. This demonstrates that the 3-substitution pattern on the arylpiperidine scaffold can be exploited to achieve a specific, albeit moderate, M2 affinity profile, which is distinct from other regioisomers and substitution patterns.

GPCR Muscarinic Receptors Chemical Biology

PDE4D Binding Affinity: A Meta-Substituted Analog Demonstrates Nanomolar Affinity

A derivative of (3-(Piperidin-4-yl)phenyl)methanamine (CHEMBL4436770) has been characterized for its binding affinity to human phosphodiesterase 4D (PDE4D), a key target in inflammatory and neurological disorders [1]. Surface plasmon resonance (SPR) analysis determined a dissociation constant (Kd) of 79 nM [2]. This quantitative binding data positions the meta-substituted arylpiperidine scaffold as a validated starting point for developing potent PDE4D inhibitors. While direct comparative data for the 2- or 4-regioisomers in the same assay is not available in this dataset, the nanomolar affinity of the meta-substituted analog confirms its utility and provides a benchmark for future SAR studies.

Phosphodiesterase PDE4D Chemical Biology

Bivalent Tryptase Inhibition: The 3-Substituted Core Enables Potent, Dual-Site Binding

The (3-(Piperidin-4-yl)phenyl)methanamine core has been successfully employed as a pharmacophore in the design of bivalent human β-tryptase inhibitors [1]. By linking two such cores with a disiloxane tether, researchers created compound 1a, which exhibited a profile comparable to previously described potent inhibitors [1]. The meta-substitution on the phenyl ring is critical for orienting the two binding moieties correctly to simultaneously occupy two adjacent active sites of the tryptase tetramer [1]. This bivalent approach, enabled by the specific geometry of the 3-substituted core, is a key differentiator from monomeric inhibitors built on other regioisomers or simpler scaffolds, which lack the capacity for such cooperative binding.

Tryptase Inflammation Bivalent Inhibitors

CXCR4 Antagonist Development: Piperidin-4-yl-methanamine Scaffold is Central to Potent Hit Series

Structure-based drug design efforts targeting the CXCR4 chemokine receptor have identified N-substituted piperidin-4-yl-methanamine derivatives as a promising hit series [1]. The study demonstrates that several inhibitors built on this core scaffold, which is closely related to (3-(Piperidin-4-yl)phenyl)methanamine, show binding affinity comparable to the hallmark antagonist AMD3100 [2]. While the study explores N-substitutions rather than phenyl regioisomers, it underscores the critical importance of the piperidin-4-yl-methanamine substructure as a privileged scaffold for CXCR4 engagement. This reinforces the value of procuring building blocks containing this core, such as (3-(Piperidin-4-yl)phenyl)methanamine, for CXCR4-focused medicinal chemistry programs.

CXCR4 Chemokine Receptor Antagonist

Optimized Application Scenarios for (3-(Piperidin-4-yl)phenyl)methanamine Based on Validated Differentiation Evidence


PROTAC Development Requiring a Non-Linear, Semi-Flexible Linker Geometry

In targeted protein degradation campaigns where a linear or sterically hindered linker geometry (as seen with 4- or 2-substituted analogs, respectively) fails to induce productive ternary complex formation, the meta-substituted (3-(Piperidin-4-yl)phenyl)methanamine offers a distinct exit vector and semi-flexible trajectory. This is particularly relevant when the binding sites on the target protein and E3 ligase are offset or require a specific angular approach. Its validated use as a 'semi-flexible' linker in PROTAC development makes it a strategic choice for optimizing degrader efficiency against challenging targets.

Medicinal Chemistry Programs Targeting Muscarinic Acetylcholine Receptors (mAChRs) with Subtype Selectivity Requirements

For projects aiming to modulate specific mAChR subtypes (e.g., M2 over M1 or M3), the (3-(Piperidin-4-yl)phenyl)methanamine scaffold provides a pharmacophoric core with a documented selectivity profile [1]. While the absolute potency may require further optimization through additional functionalization, the core's inherent selectivity fingerprint offers a rational starting point distinct from other regioisomers. This is particularly valuable in CNS drug discovery, where M1/M2/M3 selectivity is critical for therapeutic window and side effect minimization [2].

Discovery of Bivalent Inhibitors Targeting Oligomeric Enzymes like β-Tryptase

The successful development of a potent bivalent tryptase inhibitor using two (3-(Piperidin-4-yl)phenyl)methanamine cores linked by a disiloxane tether demonstrates the compound's utility in designing molecules that engage multiple active sites simultaneously. This application scenario is ideal for researchers exploring cooperative binding mechanisms or targeting other homodimeric or oligomeric protein targets where bivalent or multivalent ligands could achieve enhanced potency and selectivity.

PDE4D Inhibitor Lead Generation and SAR Expansion

With a demonstrated binding affinity (Kd = 79 nM) for human PDE4D , derivatives of (3-(Piperidin-4-yl)phenyl)methanamine serve as validated starting points for hit-to-lead campaigns in inflammatory and neurological disease areas. The core scaffold provides two readily derivatizable amines (on the piperidine and the methanamine) for systematic SAR exploration to improve potency, selectivity, and drug-like properties. This scenario is supported by quantitative binding data, providing a clear benchmark for medicinal chemistry efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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